molecular formula C11H14N2O B1585962 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)-4-methylpyridine CAS No. 68981-84-0

3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)-4-methylpyridine

Cat. No. B1585962
CAS RN: 68981-84-0
M. Wt: 190.24 g/mol
InChI Key: MWTCTUQKTUNCRO-UHFFFAOYSA-N
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Description

“3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)-4-methylpyridine” is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.219 . The SMILES string for this compound is CC1(C)N=C(OC1)C2=CN=CC=C2 .


Molecular Structure Analysis

The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), and a pyridine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Photochemical Applications

The compound under discussion shares structural similarities with pyridine derivatives, which have been studied for their photochemical properties. For instance, the photochemical dimerization of 2-aminopyridines and 2-pyridones, closely related to the compound , has been observed under ultraviolet irradiation. These dimers exhibit unusual chemical and physical properties, which could be relevant to understanding the photochemical behavior of the compound in focus (Taylor & Kan, 1963).

Synthesis and Biological Activity

Research into the synthesis and biological activity of thiazolidine and oxazepine derivatives linked to pyridine moieties has shown that compounds structurally related to 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine can exhibit notable biological activities. This research provides insights into the potential applications of the compound in biological contexts (Sahb & Kadam, 2022).

Antihistaminic Activity

A study on optical isomers of rocastine, a compound related to 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine, reveals its potential antihistaminic activity. This study provides a basis for understanding the possible pharmacological applications of the compound (Sleevi et al., 1991).

Photogeneration of Hydrogen from Water

The compound's structural relatives, such as pyridines, have been used in the photogeneration of hydrogen from water, demonstrating potential applications in renewable energy production (Du, Knowles, & Eisenberg, 2008).

C–H Group Acidity and Interactions

The study of C–H group acidity and interactions in pyrazine and methyl-substituted pyrazines, which share structural similarities with the compound in focus, provides insights into its potential chemical reactivity and interactions (Thalladi, Gehrke, & Boese, 2000).

Supramolecular Chemistry

Research into supramolecular metal complexes for photocatalytic CO2 reduction involving ruthenium and rhenium, which could potentially include pyridine derivatives, suggests possible environmental applications for the compound (Gholamkhass et al., 2005).

Safety And Hazards

This compound may cause eye irritation (Hazard Statements: H319). Precautionary measures include avoiding contact with skin and eyes, and in case of contact, rinse thoroughly with water .

properties

IUPAC Name

4,4-dimethyl-2-(4-methylpyridin-3-yl)-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-5-12-6-9(8)10-13-11(2,3)7-14-10/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTCTUQKTUNCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=NC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383836
Record name 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)-4-methylpyridine

CAS RN

68981-84-0
Record name 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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